N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide

Enzyme Inhibition Drug Discovery Soluble Epoxide Hydrolase

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide (CAS 1351622-83-7) is a synthetic, asymmetrically substituted oxalamide derivative (molecular formula C₂₁H₁₉FN₂O₃, MW 366.4 g/mol). The compound features an oxalamide core bridging a 4-fluorobenzyl group on one nitrogen and a 2-hydroxy-2-(naphthalen-1-yl)ethyl group on the other, yielding a distinct hydrogen bonding donor/acceptor profile with 3 HBD and 4 HBA.

Molecular Formula C21H19FN2O3
Molecular Weight 366.392
CAS No. 1351622-83-7
Cat. No. B2571467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide
CAS1351622-83-7
Molecular FormulaC21H19FN2O3
Molecular Weight366.392
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O
InChIInChI=1S/C21H19FN2O3/c22-16-10-8-14(9-11-16)12-23-20(26)21(27)24-13-19(25)18-7-3-5-15-4-1-2-6-17(15)18/h1-11,19,25H,12-13H2,(H,23,26)(H,24,27)
InChIKeyIOMLDKATEUFWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide (CAS 1351622-83-7): Baseline Identity and Chemical Class Overview for Procurement


N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide (CAS 1351622-83-7) is a synthetic, asymmetrically substituted oxalamide derivative (molecular formula C₂₁H₁₉FN₂O₃, MW 366.4 g/mol) [1]. The compound features an oxalamide core bridging a 4-fluorobenzyl group on one nitrogen and a 2-hydroxy-2-(naphthalen-1-yl)ethyl group on the other, yielding a distinct hydrogen bonding donor/acceptor profile with 3 HBD and 4 HBA [1]. While oxalamides are widely explored as pharmacophores for inhibitors of soluble epoxide hydrolase (sEH) [2] and as ligands in Cu-catalyzed aryl amination [3], this specific compound's public pharmacological or catalytic characterization remains limited to vendor-supplied screening compound descriptions, with no peer-reviewed primary research data identified in authoritative databases.

Why Generic Substitution of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide with In-Class Oxalamides Carries Procurement Risk


Oxalamide derivatives are not interchangeable, as minor structural perturbations in the N,N′-substituents fundamentally alter biological target engagement, ligand efficiency, and physicochemical properties. Studies on sEH inhibitors demonstrate that varying the N-alkyl and N′-aryl substitution on an oxalamide scaffold shifts potency by orders of magnitude and modulates solubility and bioavailability [1]. Similarly, in Cu-catalyzed cross-coupling, the specific combination of a naphthalen-1-yl group with an N′-alkyl chain in oxalamide ligands is critical for achieving high turnover numbers; other analogs failed to deliver comparable catalytic performance [2]. Therefore, substituting N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide with a structurally similar oxalamide lacking its exact hydrogen bonding and steric fingerprint cannot be assumed to replicate any observed activity or function without direct comparative data.

Quantitative Evidence Guide for N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide (CAS 1351622-83-7) Against Closest Comparators


Lack of Publicly Available Quantitative Pharmacological Data for Compound 1351622-83-7 Versus Structurally Characterized Oxalamide Inhibitors

A comprehensive search of authoritative databases (ChEMBL, BindingDB, PubMed, PubChem) reveals a critical evidence gap: no peer-reviewed IC₅₀, Kd, or in vivo efficacy data exist for N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide. In contrast, closely related substituted oxyoxalamides have been characterized as potent human sEH inhibitors, with compound 6 (2-adamantyl/benzyl oxyoxalamide) achieving nanomolar inhibition [1]. The absence of any such data for 1351622-83-7 means a direct pharmacological comparison cannot be made.

Enzyme Inhibition Drug Discovery Soluble Epoxide Hydrolase

Absence of Catalytic Performance Data for Compound 1351622-83-7 in Cu-Catalyzed Cross-Coupling Compared to Defined N-(Naphthalen-1-yl) Oxalamide Ligands

N-(Naphthalen-1-yl)-N′-alkyl oxalamide ligands are powerful promoters of Cu-catalyzed aryl amination, enabling reactions at 50–80 °C with catalyst loadings as low as 0.01–0.1 mol% Cu₂O and achieving high turnover numbers [1]. However, the specific ligand N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide has not been evaluated in this context. The crucial N′-substituent (2-hydroxy-2-(naphthalen-1-yl)ethyl) differs from the simple alkyl chains in published catalysts, introducing an additional hydroxyl group that may coordinate to copper and alter catalytic activity. No turnover number, yield, or selectivity data are publicly available for this compound in any catalytic system.

Catalysis Ligand Design Copper Chemistry

Physicochemical Property Baseline: Compound 1351622-83-7 Has a Distinct Hydrogen Bonding Profile Versus Simpler Oxalamide Fragments Relevant to Solubility and Permeability

Based on computed descriptors from PubChem, N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide possesses 3 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), a topological polar surface area (implied by HBD/HBA count) higher than simpler analogs like N1-(4-fluorobenzyl)oxalamide (HBD: 2, HBA: 3) [1][2]. The naphthalene group increases logP (XLogP3-AA = 2.9) compared to non-aromatic oxalamide fragments, potentially reducing aqueous solubility but enhancing membrane permeability.

Physicochemical Properties ADME Medicinal Chemistry

Appropriate Application Scenarios for N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide (CAS 1351622-83-7) Based on Available Evidence


Use as a Custom Starting Point for SAR Exploration in Oxalamide-Based Drug Discovery Projects

Given the lack of pre-existing target engagement data, this compound is best positioned as a novel, custom-synthesized entry point for structure-activity relationship (SAR) campaigns. The 4-fluorobenzyl and 2-hydroxy-2-(naphthalen-1-yl)ethyl substituents constitute a unique substitution pattern not present in published oxalamide sEH inhibitors [1] or catalytic ligands [2]. Medicinal chemistry teams procuring this compound can use it to probe new chemical space within the oxalamide pharmacophore, with the knowledge that all biological activity will need to be established de novo.

Evaluation as a Potential Ligand for Transition Metal Catalysis Requiring Optimization

Although not validated, the compound's structural similarity to highly active N-(naphthalen-1-yl)-N′-alkyl oxalamide ligands for Cu-catalyzed aryl amination [2] suggests it could be screened for catalytic activity. The presence of an additional hydroxyl group on the ethyl linker introduces a potential hemilabile coordination site not found in simple alkyl-substituted ligands, which may offer unique reactivity or selectivity upon optimization [2].

Reference for Physicochemical Property Benchmarking in Oxalamide Library Design

With its calculated logP of 2.9, 3 HBD, and a molecular weight of 366.4 g/mol [3], this compound sits at the boundary of typical lead-like chemical space. It can serve as a benchmarking tool for medicinal chemistry teams designing oxalamide-focused libraries, particularly for evaluating the impact of naphthalene incorporation on solubility and permeability relative to simpler fragments [3].

Negative Control or Inactive Comparator in Assays Validating Oxalamide Target Engagement

In the absence of demonstrated on-target activity, this compound may be repurposed as a structurally matched negative control for validated oxalamide inhibitors. Its close resemblance to active sEH-inhibiting oxyoxalamides [1], combined with the lack of inhibitory data, makes it useful for confirming that observed biological effects of an active oxalamide series are not due to nonspecific scaffold effects.

Quote Request

Request a Quote for N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.